Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate
Overview
Description
Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C7H8N2O4. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis methods that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: Substitution reactions, such as Menschutkin reactions, can occur with reagents like benzyl bromide.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Benzyl bromide is a common reagent for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can have significant applications in pharmaceuticals and other industries.
Scientific Research Applications
Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .
Comparison with Similar Compounds
Dimethyl 1H-Imidazole-4,5-dicarboxylate: A closely related compound with similar structural features.
1,2-Dimethylimidazole: Another imidazole derivative with distinct chemical properties.
Uniqueness: Dimethyl 1,2-dimethyl-1H-imidazole-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. This makes it valuable in various applications, particularly in the synthesis of complex molecules and as a catalyst in chemical reactions.
Properties
IUPAC Name |
dimethyl 1,2-dimethylimidazole-4,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-5-10-6(8(12)14-3)7(11(5)2)9(13)15-4/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVUBYXUDUCWFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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